
9-Methoxyanthracene-1,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxyanthracene-1,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, specifically, is characterized by the presence of a methoxy group at the 9th position and two ketone groups at the 1st and 10th positions on the anthracene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyanthracene-1,10-dione typically involves the methoxylation of anthraquinone derivatives. One common method includes the reaction of anthraquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process introduces the methoxy group at the desired position.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Applications De Recherche Scientifique
9-Methoxyanthracene-1,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 9-Methoxyanthracene-1,10-dione in biological systems often involves the generation of reactive oxygen species (ROS) upon metabolic activation. These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The compound may also interact with specific enzymes or receptors, disrupting cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-Methoxyanthracene-9,10-dione
- 2-Methoxyanthracene-9,10-dione
- 3-Methoxyanthracene-9,10-dione
Comparison: While all these compounds share the anthraquinone core structure, the position of the methoxy group significantly influences their chemical reactivity and biological activity. 9-Methoxyanthracene-1,10-dione is unique due to its specific substitution pattern, which can affect its interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
167779-28-4 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
9-methoxyanthracene-1,10-dione |
InChI |
InChI=1S/C15H10O3/c1-18-15-10-6-3-2-5-9(10)14(17)11-7-4-8-12(16)13(11)15/h2-8H,1H3 |
Clé InChI |
VPDWXXBHIRPQNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=O)C=CC=C2C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
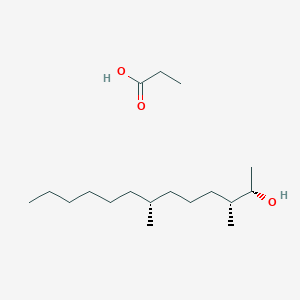
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

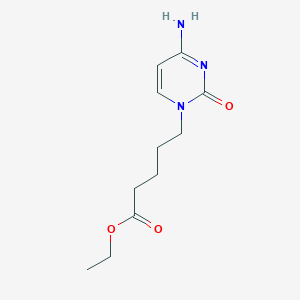
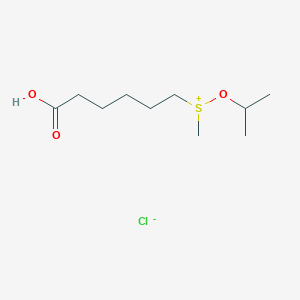


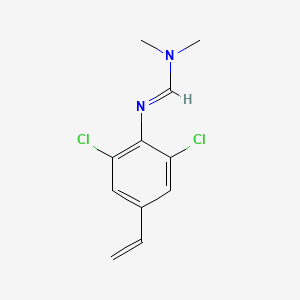
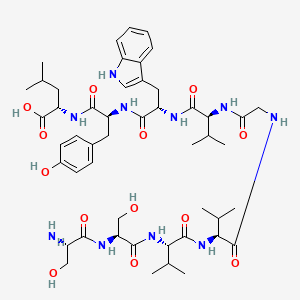
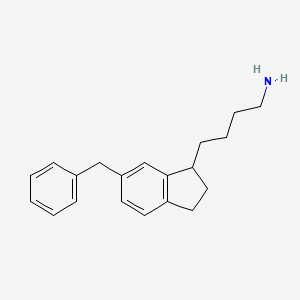
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)

